9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one
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Overview
Description
9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one is a rigid tricyclic compound that has garnered significant interest in various fields of research. Its unique structure, characterized by a bicyclic framework with a benzyl group, makes it a versatile compound with a broad spectrum of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by benzylation. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization and benzylation steps .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely .
Chemical Reactions Analysis
Types of Reactions: 9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxides of the compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the bicyclic framework fitting into the active site of the target molecule, leading to inhibition or activation of the target’s function.
Comparison with Similar Compounds
9-Azabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but lacking the benzyl group.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A closely related compound with a different bicyclic framework.
Uniqueness: 9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one is unique due to its specific bicyclic structure and the presence of the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
9-benzyl-9-azabicyclo[4.2.1]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-9-8-13-6-7-14(10-15)16(13)11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHOVZVDSOHECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CCC1N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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